An In-depth Technical Guide to Potassium 4-(N,N-dimethylamino)phenyltrifluoroborate: Properties and Applications
An In-depth Technical Guide to Potassium 4-(N,N-dimethylamino)phenyltrifluoroborate: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium 4-(N,N-dimethylamino)phenyltrifluoroborate is a versatile and increasingly important organoboron reagent in modern organic synthesis. As a member of the air- and moisture-stable potassium organotrifluoroborate family, it offers significant advantages over its boronic acid and ester counterparts, including enhanced stability, ease of handling, and predictable reactivity.[1] This guide provides a comprehensive overview of the physical and chemical properties of potassium 4-(N,N-dimethylamino)phenyltrifluoroborate, detailed experimental protocols for its synthesis and application, and insights into its utility in the synthesis of complex molecules, particularly within the realm of drug discovery and development.
Physicochemical Properties
Potassium 4-(N,N-dimethylamino)phenyltrifluoroborate is a white to off-white solid that exhibits high thermal stability, with a melting point reported to be above 300 °C.[2] Its robust nature makes it an ideal reagent for a wide range of reaction conditions.
Table 1: General Properties of Potassium 4-(N,N-dimethylamino)phenyltrifluoroborate
| Property | Value | Reference |
| Chemical Formula | C₈H₁₀BF₃KN | [2] |
| Molecular Weight | 227.08 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | >300 °C | [2] |
| CAS Number | 1187951-61-6 | [2] |
Solubility
Table 2: Qualitative Solubility Profile
| Solvent | Solubility |
| Water | Slightly Soluble |
| Methanol | Soluble |
| Acetone | Soluble |
| Tetrahydrofuran (THF) | Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetonitrile | Slightly Soluble |
Spectroscopic Characterization
The structural integrity and purity of potassium 4-(N,N-dimethylamino)phenyltrifluoroborate are typically confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the N,N-dimethyl groups. The aromatic protons will appear as two doublets in the aromatic region, characteristic of a para-substituted benzene ring. The N,N-dimethyl groups will present as a singlet in the aliphatic region.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, including the carbon atom directly bonded to the boron, and a signal for the methyl carbons of the dimethylamino group.
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¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool for trifluoroborates, typically showing a characteristic signal in the range of -129 to -141 ppm.[3]
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¹¹B NMR: The boron NMR spectrum will exhibit a signal characteristic of a tetracoordinated boron atom in a trifluoroborate salt.
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include C-H stretching of the aromatic ring and methyl groups, C=C stretching of the aromatic ring, C-N stretching of the dimethylamino group, and strong B-F stretching bands, which are characteristic of the trifluoroborate moiety.
Chemical Properties and Reactivity
The chemical behavior of potassium 4-(N,N-dimethylamino)phenyltrifluoroborate is dominated by its role as a nucleophilic partner in cross-coupling reactions. The electron-donating N,N-dimethylamino group enhances the nucleophilicity of the aryl ring, making it a highly reactive substrate in various transformations.
Suzuki-Miyaura Cross-Coupling Reactions
The most prominent application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] It serves as an effective and stable source of the 4-(N,N-dimethylamino)phenyl group for the formation of carbon-carbon bonds with a wide array of aryl and heteroaryl halides and triflates.[1]
Diagram 1: Suzuki-Miyaura Cross-Coupling Workflow
Caption: Synthesis of the target compound from 4-bromo-N,N-dimethylaniline.
Applications in Drug Discovery and Development
The ability to efficiently introduce the 4-(N,N-dimethylamino)phenyl moiety is of significant interest in medicinal chemistry. This functional group can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate by altering its polarity, basicity, and potential for hydrogen bonding.
While specific, publicly disclosed examples of the direct use of potassium 4-(N,N-dimethylamino)phenyltrifluoroborate in the synthesis of marketed drugs are not readily available, its utility is evident in the construction of complex molecular scaffolds that are prevalent in bioactive molecules. Its application in Suzuki-Miyaura and other cross-coupling reactions allows for the late-stage functionalization of drug-like molecules, a crucial strategy in modern drug discovery. [6]The synthesis of various heterocyclic compounds, which are common cores in many pharmaceuticals, can be facilitated by the use of this reagent. [7]
Safety and Handling
Potassium 4-(N,N-dimethylamino)phenyltrifluoroborate is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation. [2]
Table 3: Safety Information
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection/face protection |
| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
Potassium 4-(N,N-dimethylamino)phenyltrifluoroborate is a highly valuable and versatile reagent for organic synthesis. Its stability, ease of handling, and high reactivity in a variety of cross-coupling reactions make it an attractive alternative to traditional organoboron compounds. For researchers in drug discovery and development, this reagent provides a reliable method for the introduction of the 4-(N,N-dimethylamino)phenyl group, a functionality that can be strategically employed to modulate the properties of bioactive molecules. A thorough understanding of its physical and chemical properties, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory.
References
- Darses, S., & Genet, J.-P. (2007). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.
- Sigma-Aldrich. Potassium 4-(N,N-dimethylamino)
- Leclerc, E., & Campagne, J.-M. (2017). Synthesis of Heterocycles from Potassium Trifluoro(pyrimidin-4-yl)borate Salts. European Journal of Organic Chemistry, 2017(16), 2856-2869.
- Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686.
- Molander, G. A., & Ham, J. (2006).
- Molander, G. A., & Petrillo, D. E. (2008).
- Molander, G. A., & Siddiqui, S. Z. (2010).
- Batey, R. A., Thadani, A. N., & Smil, D. V. (1999). Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones. Organic Letters, 1(10), 1683–1686.
- Carnell, A. J., & Lam, H. W. (2012). Enantioselective Rhodium-Catalyzed Addition of Potassium Alkenyltrifluoroborates to Cyclic Imines.
- Guidechem. CAS 1187951-61-6 Potassium 4-(N,N-dimethylamino)
- Darses, S., & Genet, J.-P. (2002). Potassium Organotrifluoroborates in Rhodium-Catalyzed Asymmetric 1,4-Additions to Enones. European Journal of Organic Chemistry, 2002(21), 3552-3557.
- Couto, I., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878.
- Molander, G. A., & Figueroa, R. (2005).
- Molander, G. A., & Trice, S. L. J. (2012). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Expert Opinion on Drug Discovery, 7(10), 851-864.
- Molander, G. A., & Cavalcanti, L. N. (2013). Nickel-Catalyzed Borylation of Aryl and Heteroaryl Halides and Pseudohalides. The Journal of Organic Chemistry, 78(13), 6427–6439.
- Murphy, J. M., et al. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Iridium-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760.
- Li, H., & Chen, X. (2014). Solubility of KF in four organic solvents and thermodynamic dissolution functions. Russian Journal of Physical Chemistry A, 88(6), 1034–1038.
- Molander, G. A., & Dreher, S. D. (2009). Suzuki–Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3626–3631.
- Sigma-Aldrich.
- Navarro, O. (2015). Recent developments in the Suzuki-Miyaura reaction: 2010-2014. Molecules, 20(4), 7544-7585.
- Bode, J. W. (2018). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). ETH Zurich Research Collection.
- Molander, G. A., & Yun, C.-S. (2002).
- Clarke, C. J., et al. (2020). Thermolysis of Organofluoroborate Ionic Liquids to NHC-Organofluoroborates. ACS Sustainable Chemistry & Engineering, 8(44), 16697–16706.
- Molander, G. A., & Ito, T. (2001).
- Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.
- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of Taniguchi’s Suzuki–Miyaura cross-coupling in pharmaceutical discovery and development. Journal of Medicinal Chemistry, 54(10), 3451-3479.
- Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747.
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 68(11), 4302–4314.
